molecular formula C10H5BrF3NO2 B1417130 Methyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate CAS No. 1805522-63-7

Methyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate

Cat. No. B1417130
CAS RN: 1805522-63-7
M. Wt: 308.05 g/mol
InChI Key: YQROGLXIVLIFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate” is represented by the InChI code: 1S/C10H5BrF3NO2/c1-16-9(15)6-2-5(11)3-8(7(6)4-14)10(12,13)17/h2-3H,1H3 . This indicates the presence of 10 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 308.05 . The compound is expected to be solid at room temperature.

Safety and Hazards

The compound is associated with several hazard statements including H227, H315, H319, H335 . These indicate that it is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

Trifluoromethyl-containing compounds are becoming increasingly important in various fields, including agrochemicals, pharmaceuticals, and functional materials . It is expected that many novel applications of trifluoromethyl-containing compounds, including “Methyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate”, will be discovered in the future .

properties

IUPAC Name

methyl 4-bromo-2-cyano-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-3-7(10(12,13)14)8(11)2-5(6)4-15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROGLXIVLIFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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